molecular formula C8H4Cl2F2O2 B1461002 2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid CAS No. 56072-00-5

2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid

Cat. No. B1461002
CAS RN: 56072-00-5
M. Wt: 241.02 g/mol
InChI Key: NHZDLBDSYBPCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid is a chemical compound. It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides . Its molecular formula is C14H10Cl2O2 .

Scientific Research Applications

Synthesis of Tetra Substituted Diethylenetriamines

2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid: is utilized in the parallel solid phase synthesis of tetra substituted diethylenetriamines. This process involves selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This application is significant in the development of novel compounds with potential therapeutic properties.

Amide Alkylation

In the field of organic synthesis, this compound serves as a precursor for selective amide alkylation. This is a critical step in the production of various amide derivatives, which are valuable in creating pharmaceuticals and agrochemicals .

Peptide Research

The compound is instrumental in peptide research, particularly in the modification of peptide chains. By facilitating the exhaustive reduction of N-acylated dipeptides, it aids in the study of peptide structure and function .

Safety and Hazards

The safety data sheet for 3,4-Dichlorophenyl isocyanate, a related compound, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZDLBDSYBPCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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